alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide
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Overview
Description
Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and 2-methylbutyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.
Phenylacetamides: Compounds with similar phenyl and acetamide groups but different core structures.
Uniqueness
Alpha-(2-Methylbutyl)-4-oxo-2-phenyl-3(4H)-quinazolineacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
70203-76-8 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-2-(4-oxo-2-phenylquinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-17(18(21)24)23-19(14-8-4-3-5-9-14)22-16-11-7-6-10-15(16)20(23)25/h3-11,13,17H,12H2,1-2H3,(H2,21,24) |
InChI Key |
BXFGJVDMHTZGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)N1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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